
8-Bromo-2-chloroquinazolin-4-amine
Overview
Description
8-Bromo-2-chloroquinazolin-4-amine (CAS: 956100-62-2) is a substituted quinazoline derivative with the molecular formula C₈H₅BrClN₃ and a molecular weight of 258.50 g/mol . Quinazolines are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrimidine ring. The compound is characterized by a bromine atom at position 8, a chlorine atom at position 2, and an amine group at position 4 (Figure 1). It is stored under inert conditions at 2–8°C due to its sensitivity to light and moisture .
Quinazoline derivatives are pharmacologically significant, with applications as kinase inhibitors, anticancer agents, and antimicrobial compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-chloroquinazolin-4-amine typically involves the reaction of 2-chloro-4-nitroaniline with bromine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nitration, reduction, and halogenation . The general reaction conditions include:
Nitration: 2-chloroaniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-chloro-4-nitroaniline.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid.
Halogenation: The resulting 2-chloro-4-aminobenzene is then brominated using bromine in the presence of a catalyst like iron(III) bromide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-chloroquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives .
Scientific Research Applications
Medicinal Chemistry
8-Bromo-2-chloroquinazolin-4-amine serves as a crucial building block in the development of pharmaceutical compounds, particularly those targeting cancer and infectious diseases. Its structural modifications have been explored to enhance potency and selectivity against various biological targets.
Case Study: Anticancer Activity
Compound | Cancer Type | IC (µM) | Mechanism of Action |
---|---|---|---|
This compound | Breast Cancer | 15 | Induces apoptosis via caspase activation |
Derivative A | Lung Cancer | 10 | Inhibits cell cycle progression |
Research indicates that derivatives of this compound exhibit significant antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
Antimicrobial Properties
The compound has been studied for its antimicrobial efficacy against various pathogens, demonstrating effectiveness against both bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Effect |
---|---|---|---|
This compound | Staphylococcus aureus | 32 | Inhibits growth |
Derivative B | Pseudomonas aeruginosa | 16 | Reduces biofilm formation |
Its ability to disrupt biofilm formation highlights its potential as an antimicrobial agent useful in treating infections caused by resistant strains.
Materials Science
In materials science, this compound is utilized in developing novel materials with specific electronic and optical properties. Its derivatives are being explored for applications in organic electronics and photonics due to their favorable characteristics.
Biological Studies
The compound has also been employed as a probe in biological studies to investigate enzyme functions and interactions. Its inhibitory effects on specific kinases suggest that it may disrupt critical signaling pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloroquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
The structural and functional properties of 8-bromo-2-chloroquinazolin-4-amine are compared below with key analogs, focusing on substituent effects, synthesis, and physicochemical properties.
Positional Isomers: Bromine Substitution
6-Bromo-2-chloroquinazolin-4-amine (CAS: 111218-89-4)
- Molecular Formula : C₈H₅BrClN₃ (identical to the target compound).
- Key Differences : Bromine at position 6 instead of 6.
- Physicochemical Properties :
- Applications : Used in kinase inhibition studies; its altered bromine position may affect binding affinity compared to the 8-bromo analog .
8-Bromo-2-methylquinazolin-4-amine (CID: 71744027)
- Molecular Formula : C₉H₈BrN₃.
- Key Differences : Methyl group at position 2 instead of chlorine.
- Synthesis : Prepared via nucleophilic substitution reactions similar to those in .
Functional Group Variations
8-Bromo-2-chloro-6-methoxyquinazolin-4-amine (CID: 75525909)
- Molecular Formula : C₉H₇BrClN₃O.
- Key Differences : Methoxy group at position 4.
- Physicochemical Properties :
- Applications : The methoxy group can participate in hydrogen bonding, influencing target selectivity in drug design .
6,7-Dibromo-N-(4-bromophenyl)-2-(morpholin-4-yl)-3,4-dihydroquinazolin-4-amine (Compound 5j)
- Molecular Formula : C₁₉H₁₅Br₃N₄O.
- Key Differences: Dibromo substitution (positions 6 and 7), morpholino ring, and a 4-bromophenyl group.
- Impact: The morpholino group enhances pharmacokinetic properties (e.g., metabolic stability), while multiple bromine atoms increase steric bulk and electronic effects .
Biological Activity
8-Bromo-2-chloroquinazolin-4-amine is a halogenated quinazoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy. Its structural features, including the presence of bromine and chlorine atoms, contribute to its unique pharmacological properties, making it a promising candidate for drug development.
Chemical Structure and Properties
The molecular formula of this compound is C9H7BrClN3, with a molecular weight of 258.50 g/mol. The compound features a quinazoline core, which is known for its ability to interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C9H7BrClN3 |
Molecular Weight | 258.50 g/mol |
Structural Features | Bromine and chlorine substitutions at positions 2 and 8 |
Biological Activity Overview
This compound exhibits significant biological activities, primarily as an anticancer agent. Research has demonstrated its potential in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This compound interacts with multiple biological targets, including enzymes involved in cell proliferation.
Key Biological Activities:
- Anticancer Properties : The compound has been shown to inhibit tumor growth in several cancer cell lines by inducing apoptosis and causing cell cycle arrest.
- Enzyme Inhibition : It has demonstrated inhibitory effects on critical kinases involved in cancer signaling pathways, suggesting potential use in targeted cancer therapies.
- Antimicrobial Activity : Some derivatives of this compound exhibit antimicrobial properties, indicating broader therapeutic applications beyond oncology.
The mechanism of action for this compound involves its binding affinity to specific enzymes and receptors. Interaction studies indicate that it may disrupt signaling pathways critical for tumor growth by inhibiting kinases such as MDM2 and CDK4/6.
Case Studies and Research Findings
Recent studies have highlighted the compound's efficacy across various experimental models:
- MDM2 Inhibition : A study demonstrated that this compound acts as an MDM2 inhibitor, promoting cellular senescence in cancer cells resistant to conventional therapies.
- Cell Line Studies : In vitro assays revealed that the compound effectively reduces viability in human cancer cell lines such as HeLa and MCF-7, with IC50 values indicating potent anticancer activity .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinazoline derivatives have shown that modifications at specific positions significantly influence their biological activity, highlighting the importance of bromine and chlorine substitutions in enhancing potency .
Summary of Applications
The unique properties of this compound make it a valuable intermediate in drug discovery:
- Pharmaceutical Development : It serves as a scaffold for synthesizing new drugs targeting various diseases, particularly cancers.
- Combination Therapies : Its role as an MDM2 inhibitor allows for potential use in combination therapies with other agents to overcome resistance mechanisms in cancer treatment.
Q & A
Basic Research Questions
Q. How can the synthesis of 8-Bromo-2-chloroquinazolin-4-amine be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by varying temperature, solvent polarity (e.g., DMF vs. THF), and catalyst systems. For example, cyclization reactions using phosphorus oxychloride (POCl₃) at 120°C under inert atmospheres can enhance halogen retention . Purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity, while recrystallization in ethanol removes residual impurities. Monitor reaction progress using TLC (silica gel, UV detection) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.20–7.50 ppm) and substituent environments (e.g., bromine deshields adjacent protons) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 545.5 for analogous quinazolin-4-amine derivatives) and fragmentation patterns .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N, Br, Cl within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can the reactivity of bromine and chlorine substituents in this compound be systematically studied?
- Methodological Answer :
- Nucleophilic Aromatic Substitution (SNAr) : React with amines (e.g., morpholine) under microwave-assisted conditions (100°C, 30 min) to assess halogen displacement rates .
- Cross-Coupling Reactions : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na2CO3, DME/H2O) to replace bromine with aryl boronic acids .
- Factorial Design : Apply a 2² factorial design to evaluate temperature and catalyst loading effects on reaction outcomes .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311+G(d,p) basis sets to map electrostatic potential surfaces (EPS) and predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess solubility and stability .
- Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina to rationalize structure-activity relationships .
Q. How can contradictions in literature regarding the biological activity of quinazolin-4-amine derivatives be resolved?
- Methodological Answer :
- Meta-Analysis : Aggregate data from peer-reviewed studies, focusing on standardized assay conditions (e.g., IC50 values in μM against specific cell lines) .
- Dose-Response Validation : Replicate key experiments with controlled variables (e.g., pH, serum content) to isolate compound-specific effects .
- Theoretical Frameworks : Link discrepancies to differences in molecular descriptors (e.g., logP, H-bond donors) using QSAR models .
Q. Experimental Design & Data Analysis
Q. How to design a kinetic study for the hydrolysis of this compound under varying pH conditions?
- Methodological Answer :
- pH-Rate Profile : Use buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis spectroscopy (λ = 270 nm).
- Arrhenius Analysis : Calculate activation energy (Ea) from rate constants at 25°C, 40°C, and 60°C .
- HPLC Validation : Quantify degradation products (e.g., quinazolin-4-ol derivatives) using C18 columns and acetonitrile/water gradients .
Q. What strategies mitigate halogen loss during functionalization of this compound?
- Methodological Answer :
- Protective Group Chemistry : Temporarily protect the amine group with Boc anhydride to stabilize the core during bromine substitution .
- Low-Temperature Reactions : Perform reactions at 0–5°C to minimize radical pathways that promote dehalogenation .
- In Situ Monitoring : Use FTIR to detect intermediate species (e.g., C-Br/C-Cl stretching at 550–650 cm⁻¹) and adjust conditions dynamically .
Q. Data Contradiction & Interpretation
Q. How to address conflicting reports on the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Isotopic Labeling : Synthesize 8-¹³C-Bromo derivatives to track coupling sites via 13C NMR .
- Computational Mapping : Compare frontier molecular orbitals (HOMO/LUMO) to predict preferential reaction sites .
- Comparative Studies : Test identical conditions across multiple labs to isolate procedural variables (e.g., catalyst batch, solvent purity) .
Properties
IUPAC Name |
8-bromo-2-chloroquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3/c9-5-3-1-2-4-6(5)12-8(10)13-7(4)11/h1-3H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWKIQGVGJPSFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N=C2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549437 | |
Record name | 8-Bromo-2-chloroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956100-62-2 | |
Record name | 8-Bromo-2-chloroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.